Ethyl 4-[3-methyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[3-methyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N10O4S/c1-3-36-22(35)30-11-9-29(10-12-30)19-23-17-16(18(33)24-20(34)28(17)2)31(19)13-14-37-21-25-26-27-32(21)15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,24,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXJTANXOQQRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-methyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Piperazine ring : Contributes to its pharmacological properties.
- Purine derivatives : Implicated in various biological activities.
- Tetrazole moiety : Known for its role in enhancing bioactivity.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 414.48 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 256 µg/mL |
| S. aureus | 256 µg/mL |
These findings suggest that the compound possesses antibacterial properties, making it a candidate for further development in treating bacterial infections .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate that the compound exhibits selective toxicity towards certain cancer cells, potentially through:
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Inhibition of cell proliferation : Preventing the growth and spread of cancer cells.
The specific mechanisms remain under investigation, but preliminary data highlight its potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of DNA synthesis : Similar to other purine analogs, it may interfere with nucleic acid synthesis.
- Modulation of enzyme activity : It could affect enzymes involved in metabolic pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
- Cytotoxicity Assays : Research involving various cancer cell lines showed that the compound selectively inhibited tumor growth, with IC50 values indicating potent anticancer activity .
- Mechanistic Insights : Investigations into the molecular pathways affected by the compound revealed its role in apoptosis induction via mitochondrial pathways .
Scientific Research Applications
Biological Activities
The compound has been studied for several significant biological activities:
-
Anticancer Activity :
- Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human breast cancer cells (BT-474) through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
- A library of similar compounds was synthesized and screened for anticancer properties, with some derivatives showing IC50 values as low as 0.99 μM against specific cancer lines .
- Enzyme Inhibition :
- Potential Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of substituted piperazine derivatives, including ethyl 4-[3-methyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate. The results indicated significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of similar compounds, revealing that they interact with tubulin at the colchicine binding site, leading to disruption of microtubule dynamics and subsequent cell death in cancer cells . This study underscores the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the key challenges in synthesizing the purine-piperazine core of this compound, and how can reaction conditions be optimized?
The synthesis involves constructing the purine ring and coupling it to the piperazine-carboxylate moiety. A common approach includes cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under reflux (e.g., ethanol, 6–8 hours) . Challenges include low yields due to steric hindrance from the tetrazole-thioethyl substituent. Optimization strategies:
- Use microwave-assisted synthesis to accelerate cyclization .
- Introduce protecting groups (e.g., tert-butyl carbamates) for the piperazine nitrogen to prevent side reactions .
- Monitor intermediates via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- NMR : H and C NMR to verify substituent connectivity (e.g., purine C8-piperazine linkage and tetrazole-thioethyl group) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key parameters:
- High-resolution data (>1.0 Å) to resolve steric clashes around the tetrazole .
- Twinning correction if crystals exhibit non-merohedral twinning .
- HRMS : Confirm molecular formula, especially for isotopic patterns from sulfur or nitrogen .
Q. How can purity and stability be assessed during storage?
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect degradation products.
- Thermal analysis : TGA/DSC to identify melting points and decomposition temperatures (e.g., ethyl ester hydrolysis above 150°C) .
- Storage: -20°C under argon to prevent oxidation of the thioether group .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity for adenosine receptor subtypes?
- Docking studies : Use AutoDock Vina with receptor structures (e.g., PDB: 3RFM for AR). Focus on:
- Purine’s hydrogen bonding with His264/Asn253.
- Tetrazole’s electrostatic interactions with Lys153 .
- MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes (100 ns trajectories, RMSD <2.0 Å) .
Q. How does the tetrazole-thioethyl group influence metabolic stability compared to carboxylic acid bioisosteres?
- In vitro assays :
- Microsomal stability tests (human liver microsomes, NADPH).
- Compare half-life () of the tetrazole analog vs. carboxylate derivatives.
Q. What experimental designs resolve contradictions in reported biological activity across cell lines?
- Dose-response profiling : Test the compound in 3+ cancer cell lines (e.g., MCF-7, A549) with controls for ATP levels (CellTiter-Glo®).
- Mechanistic studies :
- siRNA knockdown of purine receptors to isolate target effects.
- Phosphoproteomics to identify downstream signaling hubs (e.g., AKT/mTOR) .
- Data normalization : Use Z-factor >0.5 to exclude noisy assays .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
